(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride
Description
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride (CAS: 1052509-44-0) is a pyridine-based amine derivative with the molecular formula C₁₆H₁₉ClN₂O and a molecular weight of 290.80 g/mol . Its structure features a benzyl group substituted with an allyloxy moiety at the ortho position (2-position) and a pyridin-3-ylmethyl-amine group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and chemical studies. This compound is cataloged under MDL number MFCD04150934 and is structurally distinguished by its substitution pattern, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-8-4-3-7-15(16)13-18-12-14-6-5-9-17-11-14;/h2-9,11,18H,1,10,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJLTUKXAHZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Allyloxybenzyl Intermediate: The allyloxy group is introduced to the benzyl moiety through an etherification reaction. This can be achieved by reacting 2-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridin-3-ylmethyl-amine: The allyloxybenzyl intermediate is then coupled with pyridin-3-ylmethyl-amine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzyl and pyridinyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine Hydrochloride
The 4-allyloxy positional isomer (CAS: 1052404-52-0) shares the same molecular formula (C₁₆H₁₉ClN₂O ) and weight (290.80 g/mol ) as the target compound but differs in the allyloxy substitution position (para vs. ortho on the benzyl ring) .
Key Differences:
- Physicochemical Properties : While both isomers have identical molecular weights, the para-substituted analog may exhibit higher solubility in polar solvents due to reduced steric shielding of the oxygen atom.
- Biological Activity : Positional isomerism can significantly impact receptor binding; ortho-substituted derivatives often show distinct activity profiles due to spatial constraints in target interactions.
Table 1: Comparison of Ortho vs. Para Isomers
| Property | (2-Allyloxy-benzyl) Derivative | (4-Allyloxy-benzyl) Derivative |
|---|---|---|
| CAS Number | 1052509-44-0 | 1052404-52-0 |
| Substitution Position | Ortho | Para |
| Molecular Flexibility | Lower (steric hindrance) | Higher |
| Solubility (Predicted) | Moderate | High |
Indole-Containing Analog: [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine Hydrochloride
This compound (CAS: 1046758-19-3, C₁₆H₁₈ClN₃ ) replaces the allyloxy-benzyl group with a 2-(1H-indol-3-yl)-ethyl moiety .
Key Differences:
- Structural Features : The indole group introduces a heteroaromatic system with hydrogen-bond-donating NH groups, contrasting with the allyloxy-benzyl’s ether linkage.
- Physicochemical Properties: Hydrogen Bonding: The indole analog has 3 hydrogen-bond donors (vs. 1 in the target compound), enhancing polar interactions.
- Biological Implications : Indole derivatives often exhibit serotonin receptor affinity, suggesting divergent pharmacological targets compared to the allyloxy-benzyl analog .
Table 2: Structural and Property Comparison
| Property | Target Compound | Indole Analog |
|---|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O | C₁₆H₁₈ClN₃ |
| Molecular Weight | 290.80 g/mol | 287.79 g/mol |
| Hydrogen Bond Donors | 1 | 3 |
| Key Functional Group | Allyloxy-benzyl | Indol-3-yl-ethyl |
| Predicted logP | ~2.0 | ~2.5 |
Broader Context: Pyridine-Based Amines
For example:
- Quaternary Ammonium Compounds: While structurally distinct, compounds like benzalkonium chloride (BAC-C12) are analyzed using methods such as spectrofluorometry and tensiometry to determine critical micelle concentrations (CMC) .
- Crystallographic Data: Tools like SHELX and databases like the Cambridge Structural Database (CSD) are critical for comparing molecular conformations.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The ortho-allyloxy substitution in the target compound may confer unique steric effects that influence receptor selectivity compared to its para-isomer or indole-containing analogs.
- Analytical Methods : Techniques like tensiometry (used for CMC determination in quaternary ammoniums) could be adapted to study the self-assembly properties of pyridine-based hydrochlorides .
- Synthetic Challenges : The ortho-substitution pattern in the target compound may complicate synthesis due to steric hindrance during benzylation steps, unlike the para-isomer .
Biological Activity
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride, a compound with the molecular formula C16H18N2O·HCl and a molecular weight of 290.8 g/mol, has garnered attention in biochemical research, particularly in proteomics and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
The compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety and a pyridine ring. The synthesis typically involves the reaction of pyridine derivatives with allyl alcohol and subsequent amine formation. The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical in developing therapeutic agents targeting metabolic pathways.
- Receptor Interaction : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing signaling pathways involved in neuropharmacology.
Biological Activity
Recent studies have demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : Research has suggested that the compound may induce apoptosis in cancer cell lines through mechanisms involving DNA binding and disruption of cellular processes.
- Neuroprotective Effects : The ability to cross the blood-brain barrier has been noted, suggesting potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neurons |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of caspase activation, suggesting a promising avenue for cancer therapy.
Q & A
Basic: What are the common synthetic routes for preparing (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and amine coupling reactions. For example:
- Step 1: React pyridin-3-ylmethyl-amine with a chloro- or bromo-substituted benzyl precursor under basic conditions (e.g., K₂CO₃) to form the benzylamine intermediate .
- Step 2: Introduce the allyloxy group via an SN2 reaction using allyl bromide or allyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Purify the final product via recrystallization or column chromatography, followed by salt formation with HCl in ethanol .
Key reagents include hydrazine derivatives, chloroacetyl chloride, and POCl₃ for activating intermediates .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Use: Palladium-catalyzed hydroamination (e.g., Pd(OAc)₂ with Xantphos ligand) improves allyl group incorporation efficiency .
- Solvent Selection: Replace DMF with acetonitrile to reduce side reactions during allylation .
- Temperature Control: Maintain reaction temperatures below 80°C to prevent decomposition of the allyloxy group .
- Purification: Use preparative HPLC with a C18 column and 0.1% TFA in the mobile phase to separate diastereomers or byproducts .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., allyloxy CH₂ at δ 4.5–5.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography: Use SHELXL for structure refinement, particularly for resolving hydrogen bonding in the hydrochloride salt . Data from the Cambridge Structural Database (CSD) can validate bond lengths and angles .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1) .
Advanced: How to address discrepancies between computational predictions and experimental data in the compound’s structure?
Methodological Answer:
- Data Cross-Validation: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies in dihedral angles may indicate dynamic effects in solution .
- Twinning Analysis: For crystallographic mismatches, use SHELXD to detect twinning and refine structures against high-resolution data (e.g., <1.0 Å) .
- Dynamic NMR: Employ variable-temperature NMR to assess conformational flexibility in solution, resolving discrepancies with static computational models .
Advanced: What strategies are effective in studying the compound’s interactions with biological targets?
Methodological Answer:
- Solubility Optimization: Use the hydrochloride salt form to enhance aqueous solubility for in vitro assays (e.g., PBS buffer at pH 7.4) .
- Fluorescent Probes: Synthesize analogs with pyrene or dansyl tags via amide coupling to track binding to enzymes (e.g., kinases) .
- Microscale Thermophoresis (MST): Measure binding affinities (Kd) by labeling the compound with a fluorescent dye and titrating against purified target proteins .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel) to prevent hydrolysis of the allyloxy group .
- Stability Assays: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC-UV at 254 nm .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications: Replace the allyloxy group with propoxy or cyclopropylmethoxy groups to assess steric effects .
- Bioisosteric Replacement: Substitute the pyridine ring with pyrimidine or triazole to evaluate electronic effects on target binding .
- Pharmacokinetic Profiling: Use in vitro liver microsome assays (e.g., human CYP3A4) to correlate structural changes with metabolic stability .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 285.1 → 154.0 (quantifier) and 285.1 → 121.0 (qualifier) .
- Ion Chromatography: Quantify chloride counterions via suppressed conductivity detection, ensuring stoichiometric consistency in the hydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
